7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid
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Overview
Description
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with a molecular formula of C13H19N3O4 and a molecular weight of 281.31 g/mol . This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or other reactive sites on the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical reactions, including binding to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-[(tert-Butoxy)carbonyl]-7-azaspiro[3.5]nonane-2-carboxylic acid
- 7-[(tert-Butoxy)carbonyl]amino}methyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid stands out due to its specific imidazo[1,2-a]pyrazine core structure, which imparts unique chemical and biological properties. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
2-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-8-10(11(17)18)16-6-5-15(7-9(16)14-8)12(19)20-13(2,3)4/h5-7H2,1-4H3,(H,17,18) |
InChI Key |
QZVBMAQYAXFHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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